N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound with the molecular formula C12H12N2O2S2. It is known for its unique structure, which includes both phenethyl and thiophen-2-ylmethyl groups attached to an oxalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of phenethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:
Step 1: Phenethylamine reacts with oxalyl chloride to form an intermediate.
Step 2: The intermediate then reacts with thiophen-2-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The phenethyl and thiophen-2-ylmethyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Scientific Research Applications
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar structure but with two thiophen-2-ylmethyl groups.
N1,N2-bis(phenethyl)oxalamide: Contains two phenethyl groups instead of one phenethyl and one thiophen-2-ylmethyl group.
Uniqueness
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of phenethyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with compounds containing only one type of substituent .
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQUSLFSBDNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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